molecular formula C14H14N6O B2356230 N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1258708-99-4

N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Número de catálogo B2356230
Número CAS: 1258708-99-4
Peso molecular: 282.307
Clave InChI: WABGHRABSJWRTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, commonly known as CCTB, is a novel compound that has attracted significant attention in the field of medicinal chemistry. CCTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.

Mecanismo De Acción

CCTB inhibits N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide by binding to its active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in peripheral tissues such as muscle and adipose tissue. CCTB has also been shown to inhibit the phosphorylation of leptin receptor, which may contribute to its anti-obesity effects.
Biochemical and Physiological Effects
CCTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. In addition, CCTB has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CCTB has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, CCTB has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, its effects on other phosphatases and signaling pathways have not been extensively studied.

Direcciones Futuras

There are several future directions for research on CCTB. One area of interest is the development of more potent and selective N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide inhibitors based on the structure of CCTB. Another area of research is the evaluation of CCTB in animal models of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the effects of CCTB on human cells and tissues need to be studied to determine its potential as a therapeutic agent for type 2 diabetes and obesity.

Métodos De Síntesis

CCTB can be synthesized using a multistep process that involves the reaction of 1-cyanocyclobutylamine with 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield the final compound, N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide.

Aplicaciones Científicas De Investigación

CCTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models. CCTB has been found to be a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, making it a promising candidate for the development of new anti-diabetic and anti-obesity drugs.

Propiedades

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-19(14(9-15)6-3-7-14)13(21)11-4-2-5-12(8-11)20-10-16-17-18-20/h2,4-5,8,10H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABGHRABSJWRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.